Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate is an organic compound with the molecular formula C10H17NO3. It is a derivative of butanoic acid and contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate typically involves the reaction of ethyl acetoacetate with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the nucleophilic addition of pyrrolidine to the carbonyl group of ethyl acetoacetate. The reaction mixture is then refluxed to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate involves its interaction with various molecular targets. The pyrrolidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor binding, leading to changes in cellular processes .
Comparison with Similar Compounds
Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate can be compared with other similar compounds, such as:
Ethyl 3-oxo-4-phenylbutanoate: This compound has a phenyl group instead of a pyrrolidine ring and exhibits different chemical reactivity and biological activity.
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate: This derivative has additional functional groups that confer different properties and applications.
The uniqueness of this compound lies in its pyrrolidine ring, which imparts specific chemical and biological properties that are distinct from other similar compounds .
Biological Activity
Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring, which is known to enhance its interaction with biological targets. The molecular formula is C9H15NO3, and its structure can be represented as follows:
This compound is characterized by the presence of a keto group and an ethyl ester, contributing to its solubility and bioavailability compared to other similar compounds.
The mechanism of action of this compound involves interactions with various molecular targets, including enzymes and receptors. The pyrrolidine ring can modulate enzyme activity or receptor binding, leading to alterations in cellular processes. Preliminary studies suggest that the compound may exhibit:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors, influencing signaling pathways.
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, showing minimum inhibitory concentration (MIC) values that suggest significant antibacterial activity:
Bacterial Strain | MIC (mg/ml) |
---|---|
E. coli | 0.083 |
S. aureus | 0.073 |
K. pneumoniae | 0.109 |
These findings indicate that the compound may serve as a lead for developing new antimicrobial agents, especially in light of rising antibiotic resistance.
Cytotoxic Effects
In addition to its antimicrobial properties, this compound has shown cytotoxic effects in various cancer cell lines. Comparative studies have indicated that it exhibits lower lethal concentrations (LC50) than standard chemotherapeutic agents, suggesting potential as an anticancer agent:
Compound | LC50 (μg/ml) |
---|---|
This compound | 280 - 765 |
Etoposide | 9.8 |
These results highlight the compound's potential for further exploration in cancer therapy.
Anthelmintic Activity
The compound also displays promising anthelmintic activity against helminth species such as P. posthuma and A. galli, outperforming standard treatments like albendazole. This suggests its utility in treating parasitic infections.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Study : A comprehensive study evaluated the antibacterial effects against multi-drug resistant strains, finding potent activity that warrants further investigation into its mechanism.
- Cytotoxicity Assessment : Research involving various cancer cell lines demonstrated significant cytotoxicity, indicating potential applications in oncology.
- Pharmacological Profiling : Studies have focused on the interaction profiles of the compound with biological systems, emphasizing its pharmacodynamics and potential therapeutic applications.
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
ethyl 3-oxo-4-pyrrolidin-1-ylbutanoate |
InChI |
InChI=1S/C10H17NO3/c1-2-14-10(13)7-9(12)8-11-5-3-4-6-11/h2-8H2,1H3 |
InChI Key |
SEGPWFISHQBGQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CN1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.